Cas no 941961-06-4 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide)

N-1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide is a fluorinated benzamide derivative with a tetrahydroquinoline core, offering potential utility in medicinal chemistry and pharmaceutical research. The incorporation of a benzenesulfonyl group enhances its stability and modulates its pharmacokinetic properties, while the 2-fluorobenzamide moiety may influence binding affinity and selectivity in biological systems. This compound is of interest for its structural complexity, which could facilitate interactions with specific protein targets. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for further development in drug discovery applications. The compound’s unique scaffold presents opportunities for derivatization and optimization in lead compound studies.
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide structure
941961-06-4 structure
Product Name:N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide
CAS No:941961-06-4
MF:C22H19FN2O3S
MW:410.461267709732
CID:5500855
Update Time:2025-05-20

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide
    • N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide
    • Inchi: 1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26)
    • InChI Key: NJDIDNOSSLYNRA-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC=CC=C1F

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2770-0013-2μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2770-0013-5μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2770-0013-10μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2770-0013-20μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2770-0013-1mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2770-0013-2mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2770-0013-3mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2770-0013-4mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2770-0013-5mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2770-0013-10mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide
941961-06-4 90%+
10mg
$79.0 2023-05-16

Additional information on N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide

Research Briefing on N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide (CAS: 941961-06-4)

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide (CAS: 941961-06-4) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological pathways. The benzenesulfonyl and fluorobenzamide moieties suggest possible interactions with enzymes or receptors, making it a candidate for drug development.

Recent studies have focused on elucidating the pharmacological properties of this compound. Preliminary in vitro assays indicate that it exhibits moderate inhibitory activity against certain kinase targets, which are often implicated in cancer and inflammatory diseases. The presence of the fluorine atom is hypothesized to enhance binding affinity and metabolic stability, a common strategy in modern drug design. Researchers have also explored its pharmacokinetic profile, noting its relatively good oral bioavailability and plasma stability in rodent models.

The synthesis of N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide involves a multi-step process, with key intermediates being the benzenesulfonyl chloride and 6-amino-1,2,3,4-tetrahydroquinoline. Recent advancements in synthetic methodologies have improved the yield and purity of the final product, facilitating further biological evaluation. Computational modeling studies have provided insights into its binding mode, suggesting potential interactions with the ATP-binding site of target kinases.

In vivo studies have demonstrated promising results in disease models, particularly in reducing tumor growth in xenograft models of breast cancer. The compound's ability to cross the blood-brain barrier has also sparked interest in its potential applications for neurological disorders. However, further optimization is required to address issues related to off-target effects and toxicity profiles observed in higher-dose regimens.

Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore the full therapeutic potential of this compound. Patent filings related to its derivatives and formulations have increased in recent years, indicating growing commercial interest. Future research directions include structural modifications to enhance selectivity and efficacy, as well as comprehensive toxicology studies to assess its safety profile.

In conclusion, N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-fluorobenzamide represents a promising scaffold for drug development, with potential applications in oncology and beyond. Continued research efforts are expected to yield more definitive data on its mechanism of action and therapeutic utility, positioning it as a valuable candidate for further preclinical and clinical evaluation.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.